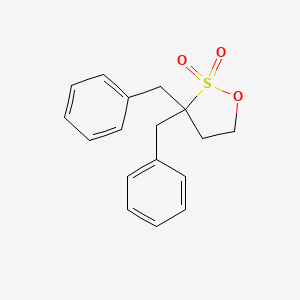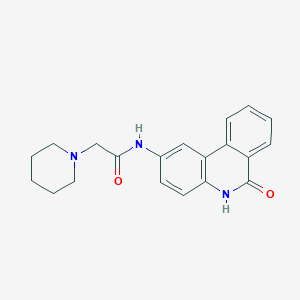
N'-(4-Tert-butylphenyl)-N-hydroxymethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxyformamidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-N’-hydroxyformamidine typically involves the reaction of 4-tert-butylaniline with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyformamidine group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(4-tert-Butylphenyl)-N’-hydroxyformamidine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, oximes, and nitroso compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of N-(4-tert-Butylphenyl)-N’-hydroxyformamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-tert-Butylphenyl)-N’-hydroxyacetamidine
- N-(4-tert-Butylphenyl)-N’-hydroxybenzamidine
- N-(4-tert-Butylphenyl)-N’-hydroxythiourea
Uniqueness
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyformamidine moiety
Propriétés
Numéro CAS |
339068-26-7 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N'-(4-tert-butylphenyl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-4-6-10(7-5-9)12-8-13-14/h4-8,14H,1-3H3,(H,12,13) |
Clé InChI |
PDFBPLZTOXIMKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N=CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
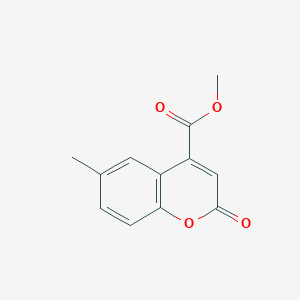
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
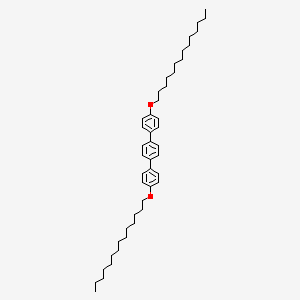
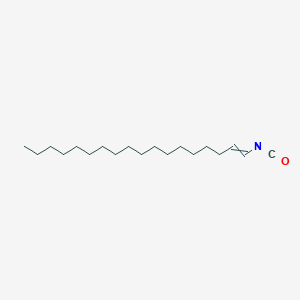
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
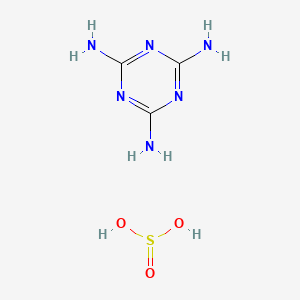
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

